

# 3,5-Dimethoxy-4-methylbenzoic acid chemical properties and structure

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## Compound of Interest

Compound Name: 3,5-Dimethoxy-4-methylbenzoic acid

Cat. No.: B1364674

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## An In-Depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid

**Executive Summary:** This document provides a comprehensive technical overview of **3,5-Dimethoxy-4-methylbenzoic acid**, a substituted benzoic acid derivative of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores its applications as a key building block in the development of novel compounds, particularly within the pharmaceutical industry, and outlines essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

## Chemical Identity and Structure

**3,5-Dimethoxy-4-methylbenzoic acid** is an aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxyl group, two methoxy groups, and one methyl group. The strategic placement of these functional groups dictates its chemical behavior and utility in synthesis.

## Nomenclature and Chemical Identifiers

To ensure precise identification, the compound is cataloged under various internationally recognized systems.

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 3,5-dimethoxy-4-methylbenzoic acid[1][2]                              |
| CAS Number        | 61040-81-1[1][3][4]   |
| Molecular Formula | C10H12O4[1][2][4]   |
| Molecular Weight  | 196.20 g/mol [1][2][4]  |
| InChI Key         | QIBMVRYNEXOCCF-UHFFFAOYSA-N[1][2]                                     |
| PubChem CID       | 3764486[1]  |
| Synonyms          | 4-methyl-3,5-dimethoxybenzoic acid, 3,5-Dimethoxy-p-toluic acid[1][4] |

## Molecular Structure

The core of the molecule is a benzene ring. The carboxylic acid group (-COOH) at position 1 defines it as a benzoic acid derivative. The two methoxy groups (-OCH<sub>3</sub>) at positions 3 and 5 are electron-donating, which influences the reactivity of the aromatic ring. The methyl group (-CH<sub>3</sub>) at position 4 further contributes to the electronic and steric properties of the molecule. This specific substitution pattern is crucial for its role as a precursor in multi-step syntheses.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties is fundamental for the handling, characterization, and application of **3,5-Dimethoxy-4-methylbenzoic acid** in a laboratory setting.

## Physical Properties

The compound presents as a solid at room temperature with the following properties:

| Property                  | Value                              |
|---------------------------|------------------------------------|
| Melting Point             | 210-216 °C[4]                      |
| Boiling Point (Predicted) | 347.7 ± 37.0 °C[4]                 |
| Density (Predicted)       | 1.180 ± 0.06 g/cm <sup>3</sup> [4] |
| pKa (Predicted)           | 4.13 ± 0.10                        |
| Solubility                | Soluble in liquid ammonia[1][4]    |

## Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of the compound.

- <sup>1</sup>H NMR Spectroscopy: In a typical proton NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxyl group. The two aromatic protons are chemically equivalent and would appear as a singlet. The six protons of the two equivalent methoxy groups would also produce a sharp singlet. The three protons of the methyl group would yield another singlet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the quaternary aromatic carbons (including the one attached to the methyl group and the two attached to the methoxy groups), the two equivalent aromatic CH carbons, the two equivalent methoxy carbons, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm<sup>-1</sup> corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm<sup>-1</sup> is indicative of the C=O (carbonyl) stretch. C-O stretching vibrations from the methoxy and carboxylic acid groups would appear in the 1200-1300 cm<sup>-1</sup> region, while C-H stretching from the aromatic ring and methyl/methoxy groups would be observed around 2850-3100 cm<sup>-1</sup>.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).[2] Common fragmentation patterns

would involve the loss of a methyl group, a methoxy group, or the carboxylic acid group.

## Synthesis and Reactivity

### Synthesis

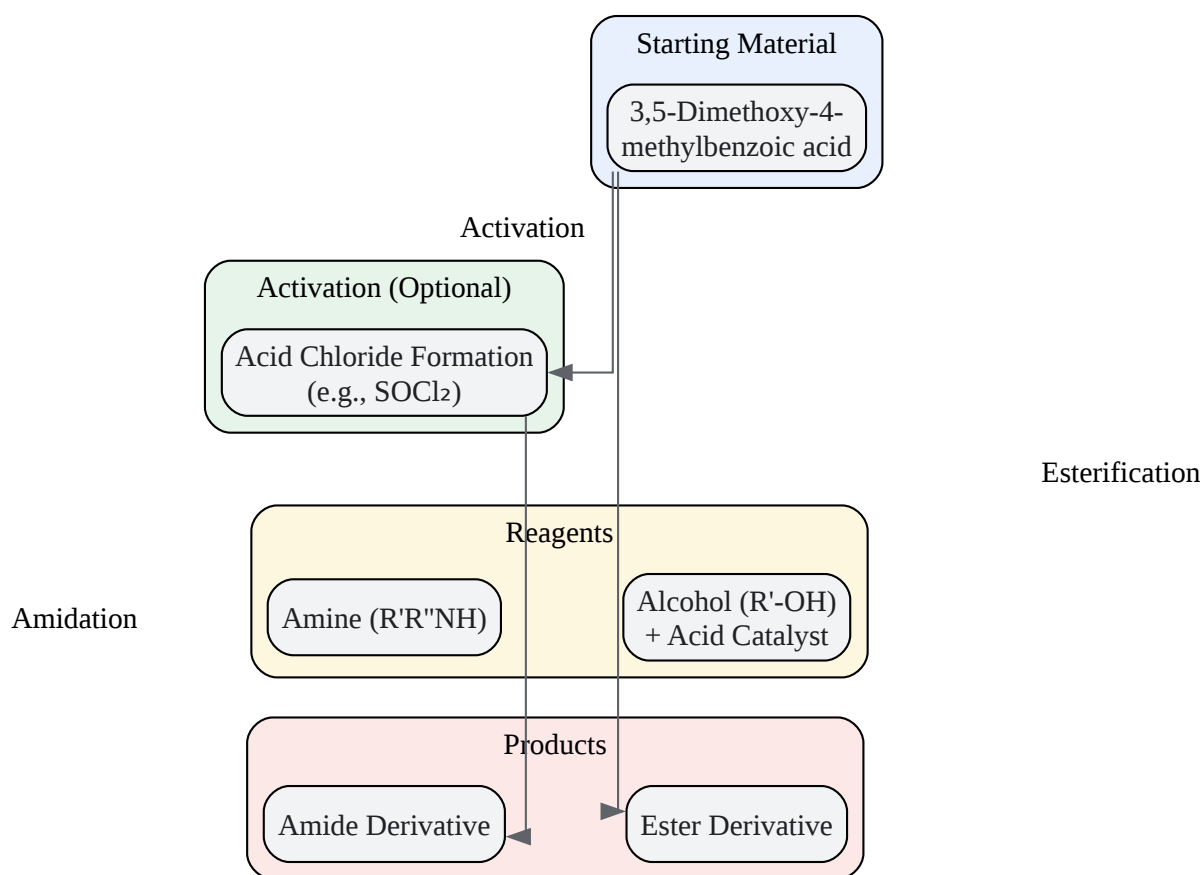
While specific, detailed synthetic procedures are often proprietary, a general approach to the synthesis of **3,5-Dimethoxy-4-methylbenzoic acid** can be conceptualized through retrosynthesis. A plausible route involves the oxidation of a corresponding toluene derivative, such as 3,5-dimethoxy-4-methylbenzaldehyde or 1,3-dimethoxy-2-methyl-5-(some-oxidizable-group)benzene.

### Chemical Reactivity

The reactivity of **3,5-Dimethoxy-4-methylbenzoic acid** is governed by its functional groups.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst), conversion to acid chlorides (using reagents like thionyl chloride or oxalyl chloride), and amide formation (reaction with amines, often after activation of the carboxylic acid).
- **Aromatic Ring:** The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, the positions ortho and para to the activating groups are already substituted, which can direct incoming electrophiles to the remaining positions, though steric hindrance from the existing substituents can be a significant factor.
- **Reduction:** The compound can undergo reduction. For instance, treatment with sodium in ethanol can reduce the aromatic ring to prepare 1,4-dihydro-**3,5-dimethoxy-4-methylbenzoic acid**.<sup>[1][5]</sup>

Below is a conceptual workflow for the common derivatization of the carboxylic acid moiety.



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Caption: General derivatization workflows for **3,5-Dimethoxy-4-methylbenzoic acid**.

## Applications in Research and Drug Development

**3,5-Dimethoxy-4-methylbenzoic acid** is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.<sup>[6]</sup> Its structural features make it an excellent starting point for creating compounds with specific biological activities.

- **Pharmaceutical Intermediate:** It serves as a key building block in the synthesis of various pharmaceutical agents.<sup>[6]</sup> The functional groups allow for diverse chemical modifications,

enabling the construction of libraries of compounds for screening in drug discovery programs. It is particularly useful in the development of anti-inflammatory and analgesic agents.<sup>[6]</sup>

- **Organic Synthesis:** Chemists utilize this compound to develop complex molecular architectures.<sup>[6]</sup> The methoxy and methyl groups can be modified or can serve to direct reactions, providing a scaffold for building larger, more intricate molecules.
- **Material Science:** The compound is also explored in material science for formulating advanced materials like polymers and coatings, where it can contribute to improved thermal and mechanical properties.<sup>[7]</sup>

## Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **3,5-Dimethoxy-4-methylbenzoic acid**.

## Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- **Skin Corrosion/Irritation (Category 2):** Causes skin irritation.<sup>[8]</sup>
- **Serious Eye Damage/Eye Irritation (Category 2):** Causes serious eye irritation.<sup>[8]</sup>
- **Specific target organ toxicity (single exposure) (Category 3):** May cause respiratory irritation.<sup>[8][9]</sup>

The signal word is "Warning".<sup>[8]</sup>

## Recommended Handling Procedures

- **Engineering Controls:** Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.<sup>[8][10]</sup>
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
- Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact. [10]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Handling and Storage: Avoid breathing dust and avoid contact with eyes, skin, and clothing. [8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
- First Aid Measures:
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
  - If on skin: Wash with plenty of soap and water.[8][9]
  - If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][9]

## Conclusion

**3,5-Dimethoxy-4-methylbenzoic acid** is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined structure and predictable reactivity make it a valuable building block for creating novel molecules with potential applications in pharmaceuticals and material science. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

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- To cite this document: BenchChem. [3,5-Dimethoxy-4-methylbenzoic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364674#3-5-dimethoxy-4-methylbenzoic-acid-chemical-properties-and-structure]

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